2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid
Overview
Description
“2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid” is a compound with the molecular formula C9H10O3 . It is a monocarboxylic acid, an ether, and a member of benzenes . It is functionally related to benzyl alcohol and glycolic acid .
Molecular Structure Analysis
The molecular weight of “2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid” is 166.17 . The mono-isotopic mass is 166.062988 Da . The molecular formula is C9H10O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 325.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 43.7±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 139.7±3.0 cm3 .Scientific Research Applications
Proteomics Research
2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid: is utilized in proteomics research for the synthesis of various compounds. It serves as a precursor for chiral glycolates and benzyloxyacetate esters , which are important in the study of protein structures and functions .
Pharmaceutical Synthesis
This compound is instrumental in pharmaceutical research, particularly in the synthesis of benzyloxyacetic pivalic anhydride . This anhydride is a key intermediate in the production of various pharmaceuticals, including those with potential anti-inflammatory properties .
Cancer Therapy Pro-drugs
Indole derivatives, such as 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid , have shown promise as pro-drugs in cancer therapy. They exhibit binding affinity to human serum albumin, which can be leveraged to deliver therapeutic agents to cancer cells .
Antisickling Agents
The compound’s derivatives have been investigated as potential antisickling agents. This application is particularly relevant in the treatment of sickle cell disease, where the compound’s ability to modify hemoglobin structure could be beneficial .
Anti-HIV Agents
Novel indolyl derivatives of this compound have been studied for their potential as anti-HIV agents. Molecular docking studies suggest that these derivatives could interfere with the HIV-1 virus’s ability to replicate .
Autoimmune and Metabolic Disorders
2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid: has been used to treat metabolic disorders and shows potential in fighting degenerative diseases. It acts as an inhibitor of enzymes in metabolic pathways and has properties that could be beneficial in treating autoimmune diseases .
Safety and Hazards
The safety data sheet for a related compound, acetic acid, suggests that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is advised .
Mechanism of Action
Target of Action
The compound’s benzyloxy group suggests potential interactions with enzymes or receptors that recognize or metabolize benzyl groups .
Mode of Action
The presence of a benzyloxy group suggests that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s structure suggests potential involvement in pathways related to the metabolism of benzyl groups .
Result of Action
One source suggests that derivatives of benzyloxyacetic acid have been investigated as antisickling agents .
properties
IUPAC Name |
2-(6-phenylmethoxy-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-9-14(6-7-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNNDRRSUHPAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630933 | |
Record name | [6-(Benzyloxy)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid | |
CAS RN |
682802-82-0 | |
Record name | 6-(Phenylmethoxy)-1H-indole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682802-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(Benzyloxy)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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